molecular formula C12H18N4O B1434506 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1832528-35-4

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B1434506
CAS RN: 1832528-35-4
M. Wt: 234.3 g/mol
InChI Key: IWNBEMKZINUTBC-UHFFFAOYSA-N
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Description

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a chemical compound with the CAS Number: 1832528-35-4 . It has a molecular weight of 234.3 and its IUPAC name is the same as the common name . The compound is solid in its physical form .


Synthesis Analysis

A research article describes the synthesis of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is similar to the structure of the compound . The synthesis involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H18N4O/c17-12 (15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11 (10)16/h9,13H,1-8H2 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives, including Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone analogs, have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These derivatives have been structurally characterized using spectral studies, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antagonist Activity

Compounds with the this compound core have been identified as high-affinity, selective antagonists for various receptors, including the human histamine H3 receptor (hH3R). These compounds have demonstrated the ability to cross the blood-brain barrier and occupy receptors after oral administration in animal models, suggesting their potential for further development as therapeutic agents (Swanson et al., 2009).

Antipsychotic Agents

Derivatives featuring the this compound motif have been explored for their antipsychotic potential. These compounds exhibit affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Their structural characteristics and in vitro as well as in vivo pharmacological profiles suggest their potential efficacy as antipsychotic (neuroleptic) drugs with a focus on minimizing the risk of extrapyramidal side effects (Raviña et al., 2000).

TRPV4 Antagonists for Pain Treatment

A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed an analgesic effect in models of induced mechanical hyperalgesia, highlighting their potential for the treatment of pain (Tsuno et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel pyrazole carboxamide derivatives containing the Piperazin-1-yl motif have been achieved. These compounds were analyzed using IR, 1H NMR, and HRMS spectroscopy, with X-ray crystal analysis confirming their structures. This research contributes to the foundational knowledge required for the development of novel compounds with potential biological activities (Lv, Ding, & Zhao, 2013).

properties

IUPAC Name

piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBEMKZINUTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCNCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 4
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 5
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 6
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

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